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Antibiotic peptide cecropin B2

Cat. No.: B1578401
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Description

Contextualizing Antimicrobial Peptides in Host Defense Systems

Antimicrobial peptides are fundamental effectors of the innate immune system, providing a first line of defense against a wide array of pathogens. tandfonline.com Found in virtually all forms of life, from bacteria and fungi to insects, plants, and animals, AMPs play a vital role in innate host defense. tandfonline.commdpi.com These gene-encoded molecules are typically short, consisting of fewer than 100 amino acids, and are characterized by their amphipathic nature, possessing both hydrophobic and cationic domains. tandfonline.com

The primary function of many AMPs is to eliminate pathogenic microorganisms, including Gram-positive and Gram-negative bacteria, fungi, and viruses, often by disrupting the integrity of their cell membranes. nih.govnih.gov Some AMPs are produced continuously, while others are synthesized in response to infection or inflammation. nih.gov Beyond their direct antimicrobial actions, these peptides can also modulate the host's immune response, linking the innate and adaptive immune systems. nih.govfrontiersin.org For instance, they can attract phagocytes and lymphocytes to infection sites. oup.com The long history of co-evolution between AMPs and microbes has not led to widespread microbial resistance, making them a potential source for a new class of antibiotics. tandfonline.com

Overview of the Cecropin (B1577577) Family of Antimicrobial Peptides

The cecropin family is a prominent group of cationic α-helical antimicrobial peptides first discovered in insects. nih.gov These peptides, typically 31 to 39 amino acids in length, are key components of the insect's innate immune system. wikipedia.orgmdpi.com Structurally, cecropins are characterized by an N-terminal amphipathic α-helix and a more hydrophobic C-terminal α-helix, often connected by a flexible hinge region containing proline and glycine (B1666218) residues. mdpi.commdpi.com

Cecropins exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria. wikipedia.orgnih.gov Their mechanism of action generally involves the permeabilization and disruption of bacterial cell membranes. oup.com Different members of the cecropin family, such as cecropin A and cecropin B, have been isolated and studied for their potent antimicrobial and, in some cases, anticancer properties. wikipedia.orgnih.gov While initially identified in the giant silk moth Hyalophora cecropia, cecropin-like peptides have since been found in a variety of insect species. wikipedia.orgnih.gov

Historical Discovery and Isolation of Cecropin B2

The discovery of the cecropin family of peptides marked a significant milestone in the field of innate immunity research. Cecropins were first isolated in 1980-1981 from the hemolymph of the giant silk moth, Hyalophora cecropia, after it was challenged with bacteria. mdpi.comd-nb.info This discovery revealed a new class of inducible antibacterial proteins involved in insect defense. d-nb.info

The initial isolation process for cecropins, including precursors to what would be characterized as cecropin B, involved techniques such as ion-exchange chromatography. mdpi.com Subsequent analysis using methods like amino acid analysis and Edman degradation helped to determine their primary structures. mdpi.com Cecropin B, along with cecropin A and D, were identified as the major cecropins. d-nb.info Further research led to the characterization of different forms and analogues, including cecropin B2, and their specific activities. oup.comanimbiosci.org The study of cecropin B2's mode of action, using techniques like spectrofluorometry, has provided deeper insights into its interaction with bacterial membranes. acs.org

Significance of Cecropin B2 in Addressing Antimicrobial Resistance

The rise of multidrug-resistant (MDR) bacteria presents a critical global health challenge, necessitating the development of novel antimicrobial agents. tandfonline.commdpi.com Cecropin B2 and other cecropins are considered promising candidates due to their potent and broad-spectrum antibacterial activity, even against some MDR strains. mdpi.commdpi.com

The mechanism of action of cecropins, which involves direct interaction with and disruption of the bacterial membrane, is a key reason for their potential in combating resistance. nih.gov This physical disruption is thought to be less susceptible to the development of resistance compared to conventional antibiotics that often target specific metabolic pathways. researchgate.net Research has shown that cecropin B can disrupt the outer membrane of Gram-negative bacteria. oup.com Furthermore, studies have demonstrated that cecropin B2 is effective against various Gram-negative and Gram-positive bacteria. nih.gov The potential to produce cecropin B2 through recombinant DNA technology offers a pathway for large-scale production for therapeutic applications. mdpi.comresearchgate.net The combination of potent antimicrobial activity and a lower propensity for resistance development underscores the significance of cecropin B2 in the search for new treatments for infectious diseases. mdpi.com

Research Findings on Cecropin B and Related Peptides

PeptideTarget Organism(s)Key FindingsReference(s)
Cecropin B Gram-negative and Gram-positive bacteriaGenerally more active against Gram-negative bacteria. Disrupts the bacterial outer membrane. oup.comresearchgate.net
Cecropin B Escherichia coli, Pseudomonas aeruginosa, Proteus mirabilisActivity against E. coli was complete within 30 minutes. oup.com
Cecropin B Staphylococcus aureus, Staphylococcus epidermidisProtoplasts were resistant, suggesting the cytoplasmic membranes of these Gram-positive bacteria are more resistant. oup.comresearchgate.net
Cecropin B2 Gram-negative and Gram-positive bacteriaPossesses strong antibacterial activity. mdpi.com
Cecropin A Uropathogenic E. coli (UPEC)Can destroy both planktonic and biofilm-forming UPEC cells. wikipedia.org
Papiliocin Multi-drug resistant Gram-negative and Gram-positive bacteriaShowed slightly higher antibacterial activity compared to cecropin A. nih.gov

Properties

bioactivity

Antibacterial

sequence

GGLKKLGKKLEGVGKRVFKASEKALPVLTGYKAIG

Origin of Product

United States

Structural Biology and Conformation Activity Relationships of Cecropin B2

Elucidation of Cecropin (B1577577) B2 Secondary Structures

The biological activity of cecropin B2 is intrinsically linked to its ability to adopt specific secondary structures upon interacting with bacterial membranes. nih.gov In aqueous solutions, cecropins typically exist in a random coil conformation. mdpi.com However, in the presence of a membrane-mimetic environment, such as lipid bilayers, they undergo a conformational change to form an α-helical structure. nih.govmdpi.commdpi.commdpi.com

Alpha-Helical Conformation and Amphipathicity

Cecropin B2 is characterized by its ability to form an amphipathic α-helix. scirp.orgnih.gov This structure possesses two distinct faces: a hydrophobic (non-polar) face and a hydrophilic (polar) face. scirp.org The hydrophobic face interacts with the lipid core of the bacterial membrane, while the hydrophilic face, rich in cationic residues, interacts with the negatively charged components of the membrane and the surrounding aqueous environment. scirp.orgresearchgate.net This amphipathic nature is crucial for its membrane-disrupting activity. scirp.org

The structure of cecropins generally consists of an N-terminal amphipathic α-helix and a more hydrophobic C-terminal α-helix, often separated by a flexible hinge region containing glycine (B1666218) and/or proline residues. mdpi.commdpi.com This structural arrangement allows the peptide to initially bind to the membrane surface and subsequently insert into the lipid bilayer, leading to membrane permeabilization. biomedres.usnthu.edu.tw

Role of Cationic Residues in Structural Integrity and Function

The net positive charge of cecropin B2, conferred by its cationic amino acid residues (such as lysine), is a key determinant of its antimicrobial activity. mdpi.comresearchgate.net These positively charged residues facilitate the initial electrostatic interaction with the negatively charged components of bacterial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. researchgate.netrsc.org This initial binding is a prerequisite for the subsequent conformational changes and membrane insertion. The electrostatic attraction concentrates the peptide on the bacterial surface, enhancing its efficiency. researchgate.net

Studies on cecropin B analogs have demonstrated that increasing the number of cationic residues can enhance the peptide's effectiveness against certain cancer cells, although it may reduce its activity against bacteria and liposomes. hkust.edu.hknthu.edu.tw This highlights the delicate balance between charge, structure, and target specificity. The arrangement of these cationic residues within the amphipathic helix is critical for maintaining the structural integrity necessary for potent biological activity. nthu.edu.tw

Spectroscopic and Biophysical Characterization of Cecropin B2 Structure

A variety of spectroscopic and biophysical techniques are employed to investigate the three-dimensional structure and conformational dynamics of cecropin B2. These methods provide detailed insights into how the peptide folds and interacts with its environment at a molecular level.

Circular Dichroism (CD) Spectroscopy for Conformational Analysis

Circular dichroism (CD) spectroscopy is a powerful technique for studying the secondary structure of peptides in different environments. nih.gov In aqueous solutions like phosphate-buffered saline (PBS), cecropin B2 exhibits a CD spectrum characteristic of a random coil conformation. researchgate.netnih.gov However, in membrane-mimetic environments, such as solutions containing trifluoroethanol (TFE) or sodium dodecyl sulfate (B86663) (SDS), the CD spectrum changes dramatically, showing two distinct negative peaks around 208 and 222 nm. mdpi.comnih.govresearchgate.net This spectral signature is indicative of a high α-helical content, confirming the induction of a helical structure upon interaction with hydrophobic surroundings. mdpi.comnih.govresearchgate.net

Table 1: Secondary Structure of Cecropins in Different Environments as Determined by CD Spectroscopy

PeptideEnvironmentPredominant Secondary StructureReference
Cecropin B2 and analogsPhosphate-Buffered Saline (PBS)Random Coil researchgate.netnih.gov
Cecropin B2 and analogs50% Trifluoroethanol (TFE)α-Helix researchgate.netnih.gov
Cecropin B2 and analogs20 mM Sodium Dodecyl Sulfate (SDS)α-Helix mdpi.comnih.gov
Cecropin DHLipopolysaccharide (LPS) solutionα-Helix researchgate.net

This table summarizes the conformational changes of cecropin peptides in various solvent conditions, highlighting the transition to an α-helical structure in membrane-mimicking environments.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution Structure

Nuclear magnetic resonance (NMR) spectroscopy provides high-resolution structural information about peptides in solution. Two-dimensional NMR techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy) and TOCSY (Total Correlation Spectroscopy), are used to determine the three-dimensional fold of cecropin B2. mdpi.comnih.gov

Studies on cecropin A, a close homolog, revealed a structure with two α-helical segments. nthu.edu.tw The N-terminal helix is notably amphipathic, which is believed to facilitate its binding to the acidic lipids in cell membranes through electrostatic interactions. nthu.edu.tw The hydrophobic C-terminal helix is thought to aid in the peptide's insertion into the membrane. nthu.edu.tw Similar structural motifs are expected and have been studied in cecropin B and its analogs. mdpi.comnthu.edu.tw NMR experiments are typically conducted in membrane-mimetic solvents to stabilize the folded conformation of the peptide. nthu.edu.tw

Fluorescence Spectroscopy for Structural Dynamics and Ligand Binding

Fluorescence spectroscopy is a sensitive technique used to study the structural dynamics of peptides and their interactions with ligands, such as bacterial membranes. nih.gov This method often utilizes the intrinsic fluorescence of tryptophan residues or extrinsic fluorescent probes attached to the peptide. nih.govrsc.org

By monitoring changes in fluorescence intensity and wavelength, researchers can deduce information about the peptide's local environment and its binding to membranes. For example, a blue shift in the fluorescence emission spectrum of a tryptophan residue in cecropin B-like peptides upon interaction with Pseudomonas aeruginosa membranes indicates that the tryptophan is moving into a more hydrophobic environment, consistent with membrane insertion. rsc.orgrsc.org

Fluorescence quenching experiments, using molecules like acrylamide, can provide further details on the accessibility of fluorescent probes, helping to determine the depth of peptide penetration into the lipid bilayer. rsc.org These studies have supported a model where cecropin B2 binds to and penetrates bacterial membranes, leading to their disruption. nih.govrsc.org

Advanced Vibrational Spectroscopy Techniques

Vibrational spectroscopy techniques, such as Fourier Transform Infrared (FTIR) and Raman spectroscopy, provide powerful tools for probing the secondary structure of peptides like cecropin B2, particularly upon interaction with membrane-mimetic environments.

Studies using attenuated total reflectance Fourier transform infrared (ATR-FTIR) spectroscopy have been employed to understand the orientation of cecropin peptides within lipid bilayers. nih.gov For instance, investigations on cecropin P1, a related peptide, showed that it orients parallel to planar lipid bilayers, which suggests a "carpet" mechanism of action rather than the formation of a transmembrane channel. nih.gov This mechanism involves the peptide binding to the membrane surface and causing destabilization, ultimately leading to cell lysis. nih.gov FTIR spectroscopy can also be used to monitor the binding of antimicrobial peptides to surfaces, such as nanoparticles, confirming successful immobilization for various applications. researchgate.net While specific FTIR data for cecropin B2 is not detailed in the provided results, the techniques applied to similar cecropins are directly relevant for understanding its conformational changes upon membrane interaction. nih.govkisti.re.kr

Confocal Raman microscopy is another advanced vibrational technique used to study the effects of peptides on cells. It allows for the chemical imaging of single cells and can detect changes in the distribution of biomolecules like lipids, proteins, and nucleic acids upon peptide treatment. plos.org For example, Raman spectroscopy has been used to study the interaction of various antimicrobial peptides with cancer cells, providing insights into their mechanism of action by monitoring changes in the cellular Raman spectra. plos.org The application of Raman spectroscopy to cecropin B2 could similarly visualize its interaction with bacterial cells and elucidate the molecular changes leading to cell death.

Technique Application to Cecropin-like Peptides Key Findings/Insights Citation
ATR-FTIR SpectroscopyDetermination of peptide orientation in lipid membranes.Suggests a parallel orientation to the membrane surface for some cecropins, supporting a "carpet-like" mechanism of membrane disruption. nih.gov
FTIR SpectroscopyMonitoring peptide binding to nanoparticles.Confirmed the successful formation of amide bonds when immobilizing antimicrobial peptides on surfaces. researchgate.net
Confocal Raman MicroscopyChemical imaging of peptide effects on single cells.Allows for label-free visualization of changes in cellular components (lipids, proteins) induced by peptide action. plos.org

Computational Modeling and Molecular Dynamics Simulations of Cecropin B2 Structure

Computational methods, particularly molecular dynamics (MD) simulations, are invaluable for understanding the structural dynamics and stability of cecropin B2 at an atomic level. nih.govnih.gov These simulations provide insights into peptide folding, interaction with membranes, and the structural basis for its activity. nih.govresearchgate.net

MD simulations have been used to study fusion protein constructs involving cecropin B2, for example, to analyze its production and purification. nih.govmdpi.com In one study, a 400-nanosecond MD simulation was performed to ensure the stability of a modeled cecropin B2 fusion protein. nih.gov The stability was assessed by monitoring the root-mean-square deviation (RMSD) of the Cα atoms, which stabilized after 30 ns, indicating a reliable protein model that did not denature during the simulation. nih.gov The folding was considered nearly complete after 300 ns as the secondary structure content also became stable. nih.gov

Further analyses, such as root-mean-square fluctuations (RMSF), have been used to evaluate the structural stability and dynamics of specific regions of the peptide. mdpi.comresearchgate.net For instance, in a study analyzing different cleavage variants for cecropin B2 production, MD simulations helped to understand how different adjacent amino acid sequences affected the dynamics and solvent accessibility of the cleavage site. mdpi.comresearchgate.net These computational approaches are often preceded by homology modeling to build the initial 3D structure of the peptide, using known structures of similar peptides as templates. mdpi.comresearchgate.net The reliability of these models is then validated using tools like ProSA and PROCHECK before proceeding with more intensive simulations. mdpi.com

Simulation Parameter Details from Cecropin B2 Studies Purpose/Finding Citation
Simulation Software GROMACS version 4.6.7A widely used package for performing molecular dynamics simulations. mdpi.com
Force Field OPLS-AA (Optimized Potentials for Liquid Simulations - All Atom)Defines the potential energy function for the atoms in the system. mdpi.com
Solvent Model TIP3P explicit solvent modelRepresents water molecules in the simulation box. mdpi.com
Simulation Time 20 ns to 400 nsLonger simulations allow for the observation of larger conformational changes and ensure the system reaches equilibrium. nih.govmdpi.com
Analysis Metrics Root-Mean-Square Deviation (RMSD), Root-Mean-Square Fluctuation (RMSF), Solvent AccessibilityRMSD measures the average distance between atoms of superimposed proteins, indicating structural stability. RMSF measures the fluctuation of individual residues, indicating local flexibility. Solvent accessibility determines which residues are exposed to the solvent. nih.govmdpi.comresearchgate.net

Mechanism of Antimicrobial Action of Cecropin B2

Interactions with Microbial Cell Membranes

The initial and critical step in Cecropin (B1577577) B2's antimicrobial activity is its binding to the bacterial cell membrane. This interaction is governed by a combination of electrostatic and hydrophobic forces, which facilitate the peptide's accumulation on the membrane surface and subsequent disruptive actions.

Cecropin B2 is a highly cationic peptide, a characteristic that is fundamental to its mechanism. nih.gov The outer membranes of many bacteria are rich in anionic phospholipids (B1166683), such as phosphatidylglycerol (PG), which creates a net negative charge on the cell surface. mdpi.comiaea.org The antimicrobial action begins with a strong electrostatic attraction between the positively charged amino acid residues of Cecropin B2 and these negatively charged components of the microbial membrane. mdpi.comnih.gov This initial binding is a crucial step, concentrating the peptide on the target cell surface. nih.gov

Research has demonstrated that the surface partition coefficient of Cecropin B2 is significantly higher—by as much as tenfold—for acidic (anionic) phospholipids compared to zwitterionic ones, which are more common in mammalian cell membranes. nih.gov This selective electrostatic attraction is a key determinant of Cecropin B2's specificity for microbial cells over host cells. mdpi.comiaea.org Studies using model lipid bilayers have confirmed this selectivity; Cecropin B2 strongly affects membranes composed of PE/PG (mimicking bacterial membranes) while having no pronounced effect on POPC/Cholesterol bilayers (mimicking mammalian membranes). iaea.org

Membrane ModelPredominant Lipid TypeCecropin B2 InteractionOutcome
Bacterial Mimic (e.g., PE/PG)AnionicStrong Electrostatic AttractionHigh peptide binding, membrane disruption
Mammalian Mimic (e.g., POPC/Chol)ZwitterionicWeak InteractionMinimal peptide binding, no disruption

This table illustrates the selective interaction of Cecropin B2 based on the electrostatic properties of model membranes.

Following the initial electrostatic binding, hydrophobic interactions play a crucial role in the membrane disruption process. Cecropin B2 possesses an amphipathic α-helical structure, meaning it has distinct hydrophilic (water-loving) and hydrophobic (water-fearing) faces. mdpi.comnih.gov Once bound to the membrane surface, the peptide aligns parallel to the lipid bilayer. This orientation allows the non-polar, hydrophobic residues of the peptide to insert into the lipid core of the membrane, while the polar, charged residues interact with the phospholipid headgroups. nih.govmdpi.com

This insertion into the hydrophobic core is energetically favorable and is a key driver of membrane destabilization. mdpi.comnih.gov The interplay between electrostatic and hydrophobic forces is essential for the peptide's lytic activity. nih.gov The hydrophobic interaction is considered a critical mechanistic step that follows the initial charge-based attraction. nih.gov

Specific amino acid residues within the Cecropin B2 sequence are critical for its membrane-binding and antimicrobial functions. The tryptophan residue, often found near the N-terminus of cecropins, is considered particularly important for conferring full antimicrobial activity. mdpi.comrsc.org Tryptophan has a high affinity for the interfacial region of biological membranes—the boundary between the lipid acyl chains and the polar headgroups. nih.govmdpi.com

Studies on synthetic cecropin B peptides have utilized the intrinsic fluorescence of tryptophan to elucidate the mechanism of membrane binding. rsc.orgelsevierpure.com These studies indicate that the tryptophan residue penetrates and becomes immersed in the target membrane. rsc.orgelsevierpure.com This anchoring helps to stabilize the peptide-membrane interaction and facilitates the subsequent disruptive processes. The orientation of tryptophan's indole (B1671886) ring, with the benzene (B151609) moiety preferring the hydrophobic core and the pyrrole (B145914) moiety pointing towards the hydrophilic region, further aids in positioning the peptide correctly for action. mdpi.com In addition to tryptophan, residues like Phenylalanine at the N-terminal helix have also been shown to play an important role in attracting cecropin-like peptides to the negatively charged bacterial cell membrane. koreascience.kr

Intracellular Targets and Biochemical Perturbations

Beyond direct membrane disruption, Cecropin B2 and related cecropins can also affect intracellular functions, contributing to their antimicrobial efficacy.

Cecropin B2 can induce the production of excessive reactive oxygen species (ROS) within target cells. nih.gov ROS are highly reactive molecules that, when produced in excess, can lead to oxidative stress, damaging cellular components such as lipids, proteins, and nucleic acids. nih.govmdpi.comsemanticscholar.org This increase in ROS generation is a significant factor in the antimicrobial action, contributing to cellular dysfunction and death. nih.govnih.gov The generation of ROS can be linked to mitochondrial dysfunction, creating a cascade of damaging events within the cell. nih.gov

In fungal pathogens such as Candida albicans, cecropins have been shown to target the mitochondria. nih.gov The peptide can induce changes in the mitochondrial membrane potential, a critical parameter for mitochondrial function and cellular energy production. nih.govnih.gov Specifically, cecropins can cause hyperpolarization of the mitochondrial membrane, leading to mitochondrial damage. nih.gov This disruption of mitochondrial homeostasis, potentially driven by ROS generation and accumulation of ions like Ca2+, can lead to a loss of ATP production and ultimately trigger cell death pathways. nih.gov

The biological activity of cecropins extends to antiviral effects, notably against the Human Immunodeficiency Virus 1 (HIV-1). nih.govresearchgate.net Rather than directly lysing the viral particles at therapeutic concentrations, cecropins inhibit the replication of HIV-1 by suppressing viral gene expression. nih.govresearchgate.net Research indicates that cecropins can reduce the activity of the HIV long terminal repeat (LTR), a critical region for driving the expression of viral genes. nih.govresearchgate.net This suppression of viral gene expression effectively halts the production of new viral components within infected host cells. nih.gov

Selectivity in Membrane Interaction: Differentiating Microbial from Eukaryotic Membranes

A key feature of Cecropin B2 and other cecropins is their ability to selectively target microbial cells over eukaryotic cells, such as human red blood cells. researchgate.netnih.gov This selectivity is primarily due to the fundamental differences in the composition and properties of their respective cell membranes. mdpi.com

Microbial membranes, both in Gram-negative and Gram-positive bacteria, are rich in anionic phospholipids, which impart a net negative charge to the cell surface. nih.gov This negative charge facilitates the initial electrostatic attraction of the cationic Cecropin B2. mdpi.comnih.gov In contrast, the outer leaflet of eukaryotic cell membranes is predominantly composed of zwitterionic phospholipids, resulting in a membrane that is electrically neutral or has a lower negative charge density. mdpi.com This difference in surface charge is a major determinant of the selective binding of Cecropin B2 to microbial membranes. mdpi.com The balance between electrostatic and hydrophobic interactions is crucial for the peptide's ability to target and permeabilize bacterial membranes effectively. mdpi.com

Antimicrobial Spectrum and Efficacy of Cecropin B2

Activity Against Gram-Negative Bacteria

Cecropin (B1577577) B2 displays potent bactericidal activity against a wide range of Gram-negative bacteria, including multi-drug-resistant (MDR) strains. mdpi.com This strong activity is largely attributed to its ability to compromise the integrity of the bacterial outer membrane. nih.gov

The initial interaction of Cecropin B2 with Gram-negative bacteria involves binding to the outer membrane. nih.gov This interaction leads to a disruption of the membrane's structure. nih.gov Electron microscopy studies have revealed that Cecropin B causes significant morphological changes to the bacterial surface, including the formation of numerous blisters or blebs. nih.gov This damage to the outer membrane is a critical step, allowing the peptide to access the inner cytoplasmic membrane. nih.gov The proposed mechanism suggests that after an initial binding, Cecropin B2 penetrates the outer layer and aggregates on the inner membrane, leading to the formation of pores. nih.gov This pore formation results in the leakage of cytoplasmic contents, ultimately causing cell lysis and death. mdpi.comnih.gov The entire process can be remarkably rapid, with studies showing that Cecropin B can eliminate all bacteria within minutes at sufficient concentrations. nih.gov

A key factor in the high susceptibility of Gram-negative bacteria to cecropins is the peptide's interaction with lipopolysaccharide (LPS), a major component of the outer membrane. nih.gov The cationic nature of Cecropin B2 facilitates an electrostatic interaction with the negatively charged LPS molecules. mdpi.com Research on related cecropins, such as Cecropin A, has demonstrated that these peptides specifically bind to the lipid A moiety of LPS. nih.gov This binding is crucial for disrupting the outer membrane. nih.gov By binding to and displacing the divalent cations that stabilize the LPS layer, Cecropin B2 effectively destabilizes the outer membrane, increasing its permeability and allowing the peptide to penetrate the cell. nih.govnih.gov This "self-promoted uptake" is a hallmark of the action of many cationic antimicrobial peptides against Gram-negative bacteria. nih.gov

Activity Against Gram-Positive Bacteria

While highly effective against Gram-negative organisms, the activity of Cecropin B2 against Gram-positive bacteria is generally considered to be less potent. mdpi.comnih.gov The structural differences in the cell envelopes of these two bacterial classes, primarily the thick peptidoglycan layer and absence of an outer membrane in Gram-positive bacteria, are thought to be responsible for this difference in susceptibility. mdpi.com

Despite a generally lower efficacy, synthetic Cecropin B2 has demonstrated strong inhibitory activity against certain Gram-positive strains, such as Staphylococcus aureus. rsc.org However, studies using protoplasts (bacterial cells with their cell wall removed) of Staphylococcus aureus and Staphylococcus epidermidis have shown them to be resistant to Cecropin B. nih.gov This suggests that the cytoplasmic membranes of some Gram-positive bacteria may be inherently more resistant to the lytic action of this peptide compared to their Gram-negative counterparts. nih.gov The exact mechanisms determining the susceptibility of different Gram-positive species to Cecropin B2 are still an area of active investigation.

OrganismStrainMIC (μg/mL)
Escherichia coliATCC259220.4–1.60
Escherichia coliBUE55 (LPS-defective)<0.12
Pseudomonas aeruginosaATCC278530.40
Staphylococcus aureusN/A1.656
Acinetobacter baumanniiClinical Isolate16

Antifungal Activity of Cecropin B2

In addition to its antibacterial properties, Cecropin B2 and other members of the cecropin family exhibit activity against certain pathogenic fungi. mdpi.comencyclopedia.pub This broadens the potential applications of this peptide in combating microbial infections.

The antifungal mechanism of cecropins involves the disruption of the fungal cell's structural integrity. mdpi.com Studies on the effect of a cecropin peptide on Candida albicans have shown that it can cause significant damage to the cell wall, leading to a roughened and nicked appearance under electron microscopy. mdpi.com This destabilization of the cell wall, a structure essential for fungal viability and protection against osmotic stress, contributes to the peptide's fungicidal effect. mdpi.comnih.gov The interaction with the fungal cell wall ultimately leads to increased membrane permeability and cell death. mdpi.com Research indicates that cecropins can completely kill Candida albicans within a short time frame at effective concentrations. mdpi.com

OrganismMIC (μg/mL)MFC (μg/mL)
Candida albicans0.91.8

MIC: Minimum Inhibitory Concentration, MFC: Minimal Fungicidal Concentration

Membrane Perturbations in Fungal Pathogens (e.g., Candida albicans)

The antifungal action of cecropins, including Cecropin B, against pathogenic fungi such as Candida albicans is primarily mediated through the direct disruption of the fungal cell's physical structures. nih.gov Research demonstrates that these peptides can inhibit the growth of and ultimately kill yeast-phase C. albicans. nih.gov The mechanism involves a multi-step process targeting both the cell wall and the cell membrane, leading to a loss of integrity and cell death. microbiologyresearch.orgnih.gov

Electron microscopy studies reveal that exposure to cecropin induces significant morphological changes in C. albicans. The fungal cell wall becomes rough and develops nicks, indicating structural damage. microbiologyresearch.orgnih.gov Following this initial interaction with the cell wall, the peptide targets the cell membrane, causing profound perturbations. This interaction leads to an increase in the permeability and fluidity of the fungal membrane. microbiologyresearch.orgnih.gov The compromised membrane is no longer able to maintain its essential barrier function, resulting in the leakage of intracellular contents and eventual cell necrosis. microbiologyresearch.orgnih.gov

In addition to direct physical damage, cecropin can also induce the production of excessive reactive oxygen species (ROS) within the fungal cell, which contributes to changes in the mitochondrial membrane potential and further cellular damage. microbiologyresearch.orgnih.gov The fungicidal efficacy of cecropins against C. albicans has been quantified in research studies. For instance, one study determined the minimal inhibitory concentration (MIC) of a cecropin against C. albicans to be 0.9 μg/mL and the minimal fungicidal concentration (MFC) to be 1.8 μg/mL. microbiologyresearch.orgnih.gov

**Table 1: Antifungal Activity of Cecropin against *Candida albicans***

Parameter Concentration (μg/mL) Effect
Minimal Inhibitory Concentration (MIC) 0.9 Inhibits visible growth
Minimal Fungicidal Concentration (MFC) 1.8 Kills the fungal cells

Data derived from studies on the effects of a cecropin peptide on Candida albicans. microbiologyresearch.orgnih.gov

Antiviral Activity of Cecropin B2

Cecropin B2 has demonstrated notable antiviral capabilities, particularly against several key fish viral pathogens. In vitro studies have characterized the effects of native cecropin B on viruses including infectious hematopoietic necrosis virus (IHNV), viral hemorrhagic septicemia virus (VHSV), snakehead rhabdovirus (SHRV), and infectious pancreatic necrosis virus (IPNV). nih.gov

Research findings indicate that co-incubation of cecropin B with these viruses leads to a significant reduction in viral titers, ranging from several-fold to as much as 10,000-fold. nih.gov The proposed mechanism for this antiviral action involves direct interaction with the virions. It is suggested that cecropin B disrupts the physical integrity of the viruses by causing direct damage to the viral envelope and promoting the disintegration of the viral capsid. nih.gov

While specific research on Cecropin B2's antiviral spectrum is focused, the broader cecropin family exhibits activity against a range of viruses. For example, Cecropin A has been shown to suppress the replication of human immunodeficiency virus 1 (HIV-1) by inhibiting viral gene expression. microbiologyresearch.orgmdpi.com Another member, Cecropin D, is reported to be active against the porcine reproductive and respiratory syndrome virus (PRRSV). mdpi.com This suggests a broad potential for antiviral applications within this peptide family, with Cecropin B showing a distinct mechanism of direct viral disruption. nih.gov

Table 2: In Vitro Antiviral Efficacy of Cecropin B against Fish Viruses

Virus Type Effect of Cecropin B
Infectious Hematopoietic Necrosis Virus (IHNV) Rhabdovirus Reduction in viral titer
Viral Hemorrhagic Septicemia Virus (VHSV) Rhabdovirus Reduction in viral titer
Snakehead Rhabdovirus (SHRV) Rhabdovirus Reduction in viral titer
Infectious Pancreatic Necrosis Virus (IPNV) Birnavirus Reduction in viral titer

Summary of findings from in vitro characterization of native cecropin B against fish viral pathogens. nih.gov

Biosynthesis and Production Methodologies for Cecropin B2

Recombinant Expression Systems

The choice of a recombinant expression system is critical for the successful production of functional Cecropin (B1577577) B2. The inherent antimicrobial nature of the peptide poses a significant challenge, as it can be toxic to the host cells engineered to produce it. mdpi.comscielo.br Researchers have investigated several host systems, each with distinct advantages and disadvantages, to overcome this toxicity and maximize yield. mdpi.com

Prokaryotic hosts, particularly Escherichia coli, are widely used for recombinant protein production due to their rapid growth, well-understood genetics, and cost-effectiveness. However, the direct expression of Cecropin B2 in E. coli is often problematic due to the peptide's toxicity, which can lead to host cell death and low production levels. mdpi.com Bacillus subtilis has also been explored as a host, offering advantages in protein secretion.

The selection and design of the expression vector are fundamental for achieving successful Cecropin B2 production. In E. coli, various plasmid vectors have been employed. The pET series of vectors (such as pET26b, pET28a, and pET-11b) are commonly used due to their strong T7 promoter system, which allows for high-level, inducible expression. mdpi.comnih.gov Other vectors like pET-M30-MBP and pTWIN1 have also been utilized, often in conjunction with fusion protein strategies to facilitate expression and purification. scielo.brnih.govscielo.br For expression in B. subtilis, constructs such as the PRPA vector have been investigated. mdpi.com

Table 1: Examples of Expression Vectors Used for Cecropin B Family Peptides in Prokaryotic Systems

Vector Host Organism Promoter Key Features Reference
pET Series (e.g., pET26b, pET28a) Escherichia coli T7 Inducible, high-level expression mdpi.com
pET-M30-MBP Escherichia coli T7 N-terminal MBP and His-tag fusion scielo.brnih.gov
pTWIN1 Escherichia coli T7 Intein/Chitin-Binding Domain (CBD) fusion for self-cleavage and purification nih.govresearchgate.net
pET32a Escherichia coli T7 Thioredoxin fusion tag for solubility smujo.id

To mitigate the toxicity of Cecropin B2 to the host cell and simplify the purification process, a common and effective strategy is to express it as a fusion protein. mdpi.com This involves linking the cecropin B2 gene to a gene encoding a larger, more stable protein or tag. This fusion often masks the antimicrobial activity of the peptide during expression. nih.govnih.gov

Several fusion partners have been successfully used:

Intein-mediated Cleavage: This system fuses the target peptide to an intein, a protein element that can self-excise and ligate the flanking sequences. Often, the intein is also fused to an affinity tag like a Chitin-Binding Domain (CBD) (e.g., using the pTWIN1 vector). nih.govmdpi.com This allows for purification of the fusion protein on a chitin (B13524) column, after which the intein's self-cleavage activity is triggered (often by a pH or temperature shift) to release the target Cecropin B2 peptide. nih.govmdpi.com

Small Ubiquitin-related Modifier (SUMO): The SUMO tag is known to enhance the expression and solubility of its fusion partner. The fusion protein can be purified, and then a specific SUMO protease is used to cleave off the tag, releasing the functional peptide. mdpi.comresearchgate.netnih.gov

Other Fusion Tags: Larger proteins like Maltose-Binding Protein (MBP) and Thioredoxin (Trx) have been used to increase the solubility and yield of the recombinant peptide. scielo.brsmujo.id These tags are typically removed after purification using a site-specific protease like TEV (Tobacco Etch Virus) protease. nih.gov

The use of a fusion partner is often essential for obtaining significant yields of Cecropin B2 in bacterial systems, with production of an intein-fused construct in E. coli yielding approximately 58.7 mg/L. nih.govmdpi.com

The genetic code is degenerate, meaning that multiple codons can specify the same amino acid. Different organisms exhibit "codon bias," a preference for using certain codons over others. When a gene from one organism (e.g., an insect) is expressed in another (e.g., E. coli), the presence of codons that are rare in the host can hinder translation efficiency and lead to low protein yields. nih.gov

Codon optimization is a gene engineering technique used to address this issue. It involves redesigning the nucleotide sequence of the cecropin B2 gene to replace rare codons with those that are frequently used by the expression host, such as E. coli, without altering the final amino acid sequence of the peptide. This process can significantly enhance the level of protein expression, in some cases by a factor of four to six, by improving mRNA stability and facilitating more efficient translation. nih.gov

Eukaryotic yeast systems, such as the methylotrophic yeast Pichia pastoris and the baker's yeast Saccharomyces cerevisiae, offer an alternative for recombinant protein production. These hosts possess cellular machinery for post-translational modifications and have robust secretion systems, which can be advantageous for producing peptides like Cecropin B2. bbrc.in Studies have shown that for Cecropin B2, production yields can be higher in P. pastoris compared to E. coli or B. subtilis. mdpi.com

P. pastoris is a particularly robust system for expressing and secreting Cecropin B, with reported yields reaching 50 mg/L in culture medium. nih.gov Similarly, S. cerevisiae has been successfully used to express Cecropin P1 and CecropinXJ, relatives of Cecropin B2. researchgate.netejbiotechnology.info

A major advantage of yeast expression systems is their ability to secrete the recombinant protein into the culture medium, which simplifies purification and protects the host cell from the peptide's potential toxicity. nih.gov This secretion is directed by a short N-terminal amino acid sequence known as a signal peptide. nih.gov

The most commonly used signal sequence for directing secretion in yeast is the preproleader from the α-mating factor of S. cerevisiae. nih.govcsic.es This signal peptide has been effectively used to secrete functional Cecropin B from P. pastoris. nih.gov In another approach, the native signal peptide and propeptide from the original source of Cecropin B2, the mosquito Armigeres subalbatus, were attached to the gene construct, which also resulted in successful expression in P. pastoris. mdpi.com The choice of signal peptide can have a significant impact on secretion efficiency, and screening different signal peptides is a strategy to optimize production. biorxiv.orgaddgene.org

Table 2: Eukaryotic Host Systems for Cecropin B Family Peptide Production

Host Organism Expression Vector Signal Peptide Reported Yield Reference
Pichia pastoris SMD1168 pPICZαA-CB α-mating factor 50 mg/L nih.gov
Pichia pastoris SMD1168 pGAPZαC-prepro-cecB2 Armigeres subalbatus prepro-peptide Highest relative yield compared to E. coli and B. subtilis mdpi.com

Eukaryotic Host Systems (e.g., Pichia pastoris, Saccharomyces cerevisiae)

Optimization of Production Yield and Purity

The efficient production of Cecropin B2 is a primary focus of biotechnological research, aiming to maximize the output of this potent antimicrobial peptide for various applications. Optimization strategies encompass the manipulation of microbial culture environments and the refinement of genetic constructs to enhance expression and simplify purification.

Influence of Culture Conditions and Induction Parameters

The yield of recombinant Cecropin B2 is profoundly affected by the choice of host organism and the specific parameters of its cultivation and induction. Different expression systems, including bacteria like Escherichia coli and Bacillus subtilis, and yeast such as Pichia pastoris, have been utilized, each presenting distinct advantages and challenges. mdpi.com The inherent toxicity of antimicrobial peptides to host cells is a major obstacle, often leading to low expression levels. mdpi.commdpi.com

In E. coli, a commonly used host, induction parameters are critical. Studies have shown that varying the concentration of the inducer, isopropyl β-D-1-thiogalactopyranoside (IPTG), as well as the post-induction temperature and duration, can significantly impact the yield of the target peptide. mdpi.commdpi.com For instance, one study employed 0.4 mM IPTG and incubated the culture at 15°C for 16 hours to express a Cecropin B2 fusion protein. mdpi.com Another protocol used a higher IPTG concentration of 1 mM at 25°C for a shorter duration of 6 hours. mdpi.com

Comparative studies have indicated that P. pastoris may be a superior host for Cecropin B2 production. One investigation found the relative yield followed the order: P. pastoris > B. subtilis > E. coli. mdpi.com Using the P. pastoris SMD1168 strain with a specific construct (pGAPZαC-prepro-cecB2), a yield of approximately 90 mg/L was achieved within 24 hours of cultivation at 30°C. In contrast, the yield in E. coli was substantially lower, at less than 10 mg/L, primarily due to the peptide's toxicity to the bacterial host. mdpi.com

The table below summarizes various culture and induction conditions used in the production of Cecropin B2 and related peptides.

Host OrganismInducerInduction ConditionsYieldReference
Pichia pastoris SMD1168N/A (GAP promoter)30°C for 24 h~90 mg/L mdpi.com
Escherichia coli ER25660.4 mM IPTG15°C for 16 h58.7 mg/L mdpi.com
Escherichia coli ER25661 mM IPTG25°C for 6 h<10 mg/L mdpi.com
Escherichia coli BL21 (DE3)0.4 mM IPTG20°C for 24 h2.41 mg/L (Cecropin-like) nih.gov
Escherichia coli BL21 (DE3)0.5 mM IPTG28°CNot Quantified scielo.br

Role of Oligopeptide Cleavage Variants in Intein Systems

To counteract the toxicity of Cecropin B2 to the expression host, a common strategy is to produce it as a fusion protein. mdpi.com The intein-mediated purification system is a powerful tool in this regard. In this system, Cecropin B2 is fused to an intein, a protein segment that can excise itself from a precursor protein in a process called protein splicing. nih.govnih.gov This self-cleavage activity is harnessed to release the target peptide from its fusion partner. mdpi.com

The efficiency of the intein self-cleavage reaction is highly dependent on the amino acid sequence at the cleavage junction. mdpi.comnih.gov Researchers have investigated the use of short oligopeptide cleavage variants (OCVs) inserted between the intein and the target peptide to enhance the cleavage process. A study systematically compared three OCVs—GRA, CRA, and SRA—at the C-terminus of the Ssp DnaB intein for the production of Cecropin B2. mdpi.comnih.gov

The results demonstrated that the choice of OCV significantly influences the cleavage efficiency. The variant SRA (Ser-Arg-Ala) was identified as the most effective, showing the best performance in accelerating the intein self-cleavage reaction. mdpi.comnih.gov The successful application of this optimized system, using a CBD-INT-SRA-cecB2 fusion protein construct (where CBD is a chitin-binding domain for affinity purification), resulted in a final Cecropin B2 yield of 58.7 mg/L. mdpi.comnih.gov The intein cleavage reaction can also be influenced by external factors such as pH, temperature, and ionic strength, providing further avenues for optimization. nih.govnih.gov

Purification Techniques for Recombinant Cecropin B2

The purification of recombinant Cecropin B2 from the complex mixture of host cell proteins is a critical step to obtain a product of high purity. Given that Cecropin B2 is often expressed as a fusion protein, a multi-step purification strategy is typically employed, often involving affinity chromatography followed by a polishing step.

Chromatography-Based Purification (e.g., Reversed-Phase HPLC, Ni-NTA)

Immobilized Metal Affinity Chromatography (IMAC): A widely used method for the initial capture and purification of recombinant proteins is IMAC, most commonly in the form of Nickel-Nitrilotriacetic Acid (Ni-NTA) chromatography. thermofisher.comfishersci.com This technique is applicable when Cecropin B2 is expressed with a polyhistidine tag (His-tag). The His-tagged fusion protein selectively binds to the nickel ions immobilized on the agarose (B213101) resin. nih.govscielo.br After washing away non-specifically bound proteins, the target fusion protein is eluted by applying a buffer containing a high concentration of imidazole (B134444), which competes with the His-tag for binding to the nickel ions. nih.govscielo.brneb.com Elution is typically achieved with imidazole concentrations ranging from 160 mM to 400 mM. nih.govscielo.br This step significantly purifies the fusion protein from the bulk of host cell contaminants. nih.gov

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Following the initial affinity purification and the subsequent cleavage of the fusion tag (e.g., by intein self-cleavage or enzymatic digestion), RP-HPLC is frequently used as a final polishing step to achieve high purity. nih.govnih.gov RP-HPLC separates peptides based on their hydrophobicity. hplc.eu The cleaved Cecropin B2 is loaded onto a hydrophobic stationary phase, such as a C18 column, and eluted with a gradient of increasing organic solvent (e.g., acetonitrile (B52724) or methanol) in an aqueous mobile phase. nih.govresearchgate.net An ion-pairing agent like trifluoroacetic acid (TFA) is typically included in the mobile phase to improve peak shape and resolution. nih.govresearchgate.net This technique is highly effective at separating the target peptide from any remaining impurities, including the cleaved fusion tag and uncleaved fusion protein, yielding a highly pure final product. nih.govresearchgate.net

Chemical Synthesis Approaches for Cecropin B2

Besides recombinant production, Cecropin B2 can also be produced by direct chemical synthesis, with solid-phase peptide synthesis (SPPS) being the predominant method. nih.govnih.gov SPPS involves the stepwise addition of protected amino acids to a growing peptide chain that is covalently attached to a solid resin support.

This approach offers the advantage of producing a pure peptide without contaminants from a biological host system. nih.gov It is particularly useful for laboratory-scale production and for incorporating unnatural amino acids or modifications into the peptide sequence. Chemically synthesized Cecropin B has been instrumental in research, for example, in assessing its antimicrobial activity against plant pathogens. nih.gov

Design and Characterization of Cecropin B2 Analogues and Derivatives

Rational Design Principles for Modified Cecropin (B1577577) B2 Peptides

The modification of cecropin B2 and related cecropin-family peptides is guided by rational design principles aimed at optimizing their physicochemical properties to enhance antimicrobial activity and selectivity. mdpi.com Cecropins are characterized by an N-terminal amphipathic α-helix, a flexible hinge region, and a more hydrophobic C-terminal α-helix. nih.govscielo.br Design strategies often focus on modulating these structural components.

Key principles for designing modified cecropin B2 peptides include:

Enhancing Cationicity: The initial attraction between the cationic peptide and the negatively charged bacterial membrane is a critical first step in its mechanism of action. mdpi.commdpi.com Increasing the net positive charge, often by substituting neutral or acidic amino acids with basic residues like lysine (B10760008) (Lys) or arginine (Arg), can strengthen this electrostatic interaction, leading to improved antimicrobial potency. mdpi.com

Modulating Hydrophobicity: The hydrophobicity of the peptide, particularly in the C-terminal helix, is crucial for its ability to insert into and disrupt the bacterial membrane. nih.govkoreascience.kr Modifications that fine-tune the hydrophobic character, such as substituting amino acids or adding hydrophobic tags like tryptophan (Trp), can enhance lytic activity. nih.govmdpi.com However, a careful balance must be maintained, as excessive hydrophobicity can lead to non-specific toxicity against host cells. mdpi.com

Stabilizing α-Helical Structure: The α-helical conformation that cecropins adopt upon interacting with microbial membranes is essential for their function. mdpi.com Design strategies may involve substituting amino acids to stabilize this helical structure, thereby increasing the peptide's killing capacity. mdpi.com

Amino Acid Substitution: Specific residues play vital roles in activity. For instance, the tryptophan residue often found near the N-terminus is considered important for the peptide's full antimicrobial activity. nih.govnih.govkoreascience.kr Substituting specific amino acids can therefore be a powerful tool to enhance efficacy. A single amino acid variation in silkworm cecropin B was shown to enhance its activity against Pseudomonas aeruginosa. nih.govacs.org

Truncation and Deletion: Studies have shown that truncated versions of cecropin-like peptides, sometimes containing only the N-terminal portion, can retain or even exhibit altered activity spectra. mdpi.com Deleting the flexible hinge region has also been explored as a strategy to create more rigid and potentially more potent analogues. nih.gov

These principles are often applied in combination to generate novel cecropin B2 analogues with superior performance compared to the parent molecule.

Structure-Activity Relationship Studies of Cecropin B2 Variants

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of cecropin B2 variants influences their biological activity. These studies have elucidated the roles of its distinct domains and specific amino acid residues.

The cecropin family of peptides, including cecropin B2, typically consists of 35-39 amino acids and forms a characteristic helix-hinge-helix structure in membrane-like environments. scielo.brnih.gov

N-Terminal Amphipathic Helix: This region is crucial for the initial interaction with the bacterial membrane. nih.gov It possesses a larger hydrophilic sector than a hydrophobic one, contributing to its amphipathic nature. koreascience.kr The distribution of charged residues on the polar face of this helix is essential for targeting negatively charged bacterial membranes. frontiersin.org Studies on papiliocin, a cecropin-like peptide, have shown that a higher net positive charge in the N-terminal helix can lead to greater activity against Gram-positive bacteria. nih.govkoreascience.kr Key residues such as Tryptophan (Trp) at position 2 and Phenylalanine (Phe) at position 5 have been identified as playing important roles in the interaction with bacterial cell membranes. nih.govkoreascience.kr

C-Terminal Hydrophobic Helix: This domain is more hydrophobic and is critical for permeabilizing and disrupting the lipid bilayer of the bacterial membrane, which is considered a primary mechanism for the high antimicrobial activity of cecropins against Gram-negative bacteria. nih.govkoreascience.krfrontiersin.org

Hinge Region: A flexible hinge, often containing residues like Alanine-Glycine-Proline (AGP), connects the two helical domains. nih.gov This flexibility is thought to be important for the peptide's ability to properly orient and insert into the membrane. However, analogues deleting this hinge region have been created and shown to retain potent antibacterial activity, suggesting it is not always essential. nih.gov

SAR studies have confirmed that the cationic and amphipathic properties of cecropin B2 are paramount for its function. The peptide binds to phospholipid membranes, with a preference for acidic phospholipids (B1166683) found in bacterial membranes, primarily as monomers lying on the surface, which leads to membrane permeabilization. nih.gov

Evaluation of Enhanced Antimicrobial Potency in Engineered Analogues

The rational design principles and SAR insights have been applied to engineer cecropin B2 analogues with significantly enhanced antimicrobial potency. These engineered peptides are rigorously evaluated for their activity against a range of pathogens, including multidrug-resistant strains.

One strategy involves targeted amino acid substitutions. For example, a study focused on enhancing the activity of a cecropin A-melittin hybrid peptide, BP100, by substituting various residues with tryptophan. Several of the resulting analogues, including BP5, BP6, and BP8, exhibited a 1.5- to 5.5-fold increase in antibacterial activity compared to the parent peptide. mdpi.com These modifications improved the geometric mean of the minimum inhibitory concentration (MIC) against a panel of bacteria. mdpi.com

Another approach is the deletion of specific regions. An analogue named cecropin DH was developed by deleting the flexible hinge sequence (Ala22-Gly23-Pro24) of cecropin B. nih.gov This modification resulted in a peptide with potent antibacterial activity, particularly against Gram-negative bacteria like E. coli and P. aeruginosa, while maintaining very low cytotoxicity against mammalian cells. nih.gov

The following table summarizes the antimicrobial activity of a cecropin A-melittin hybrid (BP100) and some of its more potent tryptophan-substituted analogues, demonstrating the successful enhancement of antimicrobial potency through rational design.

PeptideSequenceGeometric Mean (GM) of MIC (μM)Fold Improvement vs. BP100
BP100 KKLFKKILKYL-NH₂11.61.0
BP5 KKLFKKIW KYL-NH₂4.12.8
BP6 KKLFKKILW YL-NH₂5.22.2
BP8 KKLFKKILKYW -NH₂5.22.2
BP11 W KLFKKILKYL-NH₂6.51.8
BP13 KKW FKKILKYL-NH₂6.51.8

Data sourced from a study on tryptophan-substituted BP100 analogues. mdpi.com The geometric mean of the Minimum Inhibitory Concentration (MIC) was calculated against several Gram-negative and Gram-positive bacterial strains.

These results underscore the effectiveness of targeted modifications in creating cecropin B2 derivatives with superior antimicrobial profiles, making them promising candidates for further development.

Development of Hybrid Peptides Incorporating Cecropin B2 Motifs

A highly successful strategy for developing novel AMPs is the creation of hybrid peptides, which combine beneficial structural or functional motifs from two or more different parent peptides. mdpi.com Motifs from cecropins, particularly the N-terminal amphipathic helix of cecropin A (which is structurally similar to cecropin B), are frequently used in designing these chimeric molecules. mdpi.comcore.ac.uk The goal is to create a new peptide with a broader spectrum of activity, enhanced potency, and potentially lower toxicity than the parent molecules. nih.gov

Common hybridization partners for cecropin motifs include:

Melittin: A potent lytic peptide from bee venom. Hybrids like cecropin A(1-13)-melittin(1-13) have shown to be up to 100-fold more active against Staphylococcus aureus than cecropin A alone. core.ac.uk The short cecropin A-melittin hybrid BP100 and its analogues have also demonstrated potent activity. mdpi.com

LL-37: A human cathelicidin (B612621) peptide. A hybrid named C-L was designed by combining the N-terminal fragment of cecropin A (1–8) with the core antimicrobial fragment of LL-37 (17–30). mdpi.com This hybrid peptide displayed higher antibacterial activity against all tested strains than either of the parent fragments and showed no hemolytic activity. mdpi.com

Magainin: An AMP from the African clawed frog. Hybrid peptides combining fragments of cecropin A and magainin II have been synthesized and shown to possess strong antimicrobial properties. nih.gov

BMAP-27: A cathelicidin-derived peptide. A novel hybrid, HEA-9, was designed by combining the N-terminus of cecropin A with the N-terminus of BMAP-27. japsonline.com This hybrid expressed extensive activity against sensitive and multidrug-resistant strains of S. aureus and E. coli. japsonline.com

These hybrid peptides often exhibit synergistic effects, where the combined entity is more potent than the sum of its parts. For instance, rationally designed hybrids of cecropin A, LL-37, and magainin II (CaLL, CaMA, LLaMA) showed greater antimicrobial effects than the parent AMPs against species like Bacillus anthracis and Yersinia pseudotuberculosis. nih.gov The fusion of cecropin A to the N-terminus of an endolysin (AbEndolysin) also enhanced its bactericidal activity against multidrug-resistant Acinetobacter baumannii by 2- to 8-fold. frontiersin.org

The table below provides examples of hybrid peptides incorporating cecropin motifs and their parent fragments, highlighting the enhanced activity of the resulting chimeras.

PeptideParent PeptidesTarget Organism ExampleMIC (μM)
Cecropin A (1-8) Cecropin AE. coli>128
LL-37 (17-30) LL-37E. coli64
C-L Hybrid Cecropin A / LL-37E. coli8
Cecropin A (1-8) Cecropin AS. aureus>128
LL-37 (17-30) LL-37S. aureus64
C-L Hybrid Cecropin A / LL-37S. aureus16

Data adapted from a study on the hybrid peptide cecropin A (1–8)-LL37 (17–30) (C-L). mdpi.com

This strategy of combining functional domains from different AMPs remains a fruitful avenue for the development of next-generation antibiotics based on the cecropin B2 scaffold.

Advanced Methodologies for Studying Cecropin B2 Activity and Interactions

Quantitative Antimicrobial Activity Assays

Quantitative assays are fundamental to determining the efficacy of cecropin (B1577577) B2 against various microorganisms. These methods provide standardized metrics of antimicrobial potency.

The antimicrobial activity of cecropin B2 is frequently evaluated using broth microdilution and agar (B569324) diffusion assays to determine its Minimum Inhibitory Concentration (MIC). The broth microdilution method, often performed according to guidelines from the Clinical and Laboratory Standards Institute (CLSI), involves exposing a standardized concentration of bacteria to serial dilutions of the peptide in a liquid growth medium. nih.gov The MIC is defined as the lowest concentration of the peptide that completely inhibits visible microbial growth after an incubation period, typically 18 hours. nih.gov

Agar diffusion tests, another common method, involve applying the peptide to a paper disc or a well on an agar plate that has been inoculated with a target microorganism. mdpi.commdpi.com The peptide diffuses into the agar, creating a concentration gradient. Antibacterial activity is indicated by a clear zone of no growth around the disc or well, with the size of the zone correlating to the peptide's effectiveness. mdpi.comresearchgate.net

Cecropin B2 has demonstrated potent activity, particularly against Gram-negative bacteria. researchgate.net Studies have reported MIC values ranging from 2 to 16 µg/mL for various strains of Haemophilus parasuis. nih.govkoreascience.kr Against different Escherichia coli strains, the MIC has been calculated to be in the range of 1.8–3.7 mg/L (equivalent to 0.45–0.90 µM). mdpi.com Generally, Gram-negative bacteria are more sensitive to cecropins than Gram-positive organisms. researchgate.net

Table 1: Minimum Inhibitory Concentrations (MIC) of Cecropin B2 Against Various Bacteria

Time-kill kinetics assays are employed to understand the concentration- and time-dependent bactericidal activity of an antimicrobial agent. biorxiv.orgmdpi.com These studies involve treating a bacterial culture with the peptide at various multiples of its MIC and measuring the number of viable cells (Colony Forming Units, or CFUs) at different time points. nih.govnih.gov

Studies on cecropin B have demonstrated its rapid, dose-dependent killing activity against susceptible bacteria. nih.gov For instance, against Haemophilus parasuis, cecropin B at a concentration of 8 µg/mL was able to eliminate all bacteria within 10 minutes of treatment. nih.gov A 20-minute exposure was sufficient for the peptide to kill the entire bacterial population at various concentrations tested. nih.gov This rapid action is a characteristic feature of membrane-disrupting peptides. biorxiv.orgnih.gov A study on a different cecropin against Candida albicans showed that at twice its MIC, the peptide could completely kill the fungal cells within 40 minutes. nih.gov

High-Resolution Microscopy for Cellular Morphological Changes

High-resolution microscopy techniques are indispensable for visualizing the direct physical effects of cecropin B2 on bacterial cells, providing visual evidence of its membrane-disrupting mechanism.

Transmission Electron Microscopy (TEM) provides high-resolution, cross-sectional images of microbial cells, allowing for detailed examination of internal structures and the cell envelope. TEM studies of Escherichia coli treated with cecropin B revealed significant morphological changes. nih.gov Observations showed that the peptide causes severe swelling of the cells and a characteristic distension of the outer membrane away from the plasma membrane. nih.gov Despite this gross disruption of the outer membrane, cytoplasmic proteins were observed to remain within the cell, suggesting that while the outer membrane is compromised, large pores causing immediate leakage of internal contents may not be the primary mode of killing. nih.gov Similar TEM analysis on Klebsiella pneumoniae also showed distinct morphological changes after treatment with cecropin B. nthu.edu.tw

Scanning Electron Microscopy (SEM) is used to observe the surface topography of cells. SEM analysis of Haemophilus parasuis treated with cecropin B has provided compelling evidence of membrane damage. nih.govresearchgate.net Untreated bacteria display a normal, smooth membrane surface. nih.gov Following incubation with cecropin B at concentrations as low as 2 µg/mL, numerous blisters or blebs appeared on the cell surface. nih.govresearchgate.net As the concentration of cecropin B and the incubation time were increased, the membrane damage became more severe, with the appearance of dents and signs of membrane disintegration. nih.govresearchgate.net These observations support a mechanism where cecropin B interacts with and disrupts the integrity of the bacterial outer membrane. nih.govkoreascience.kr

Membrane Permeability Assays

To confirm that the mechanism of action of cecropin B2 involves compromising the bacterial membrane's barrier function, various permeability assays are utilized. These assays measure the peptide's ability to permeabilize lipid bilayers.

One common method involves using fluorescent probes like propidium (B1200493) iodide (PI). nih.gov PI is a fluorescent molecule that cannot cross the membrane of live cells but can enter cells with compromised membranes, where it binds to nucleic acids and fluoresces strongly. nih.gov Studies have shown that E. coli treated with cecropins exhibit red fluorescence after PI staining, indicating that the peptide permeabilizes the bacterial membrane. nih.gov

Another approach uses dye leakage assays from artificial lipid vesicles (liposomes), which mimic bacterial membranes. nih.govnthu.edu.tw These vesicles are loaded with a fluorescent dye, and the addition of cecropin B2 to the liposome (B1194612) suspension induces the release of the dye, which can be quantified spectrofluorometrically. nih.govnthu.edu.tw Such experiments have demonstrated that cecropin B2 is highly efficient at permeating vesicles composed of acidic phospholipids (B1166683), which are characteristic of bacterial membranes, compared to those with zwitterionic phospholipids found in mammalian cells. nih.gov The rate and extent of dye leakage correlate with the peptide's lytic activity, confirming that membrane disruption is a key aspect of its antimicrobial function. nthu.edu.twmdpi.com

Propidium Iodide Staining and Fluorescence Microscopy

Propidium iodide (PI) is a fluorescent intercalating agent that is commonly used in fluorescence microscopy to assess cell membrane integrity. thermofisher.comwikipedia.org As PI cannot cross the membrane of live cells, it is a reliable marker for cells with compromised membranes, a key indicator of the lytic action of antimicrobial peptides like cecropin B2. thermofisher.combiotium.com When cecropin B2 disrupts the bacterial cell membrane, PI can enter the cell and bind to DNA, leading to a significant increase in its fluorescence. thermofisher.comwikipedia.org

This technique allows for the direct visualization of the membrane-disrupting effects of cecropin B2. In a typical assay, bacterial cells are incubated with cecropin B2 and then stained with PI. Fluorescence microscopy is then used to observe the red fluorescence of PI within the bacterial cells, providing qualitative and quantitative data on the peptide's efficacy in permeabilizing the bacterial membrane. nih.govsigmaaldrich.com This method is invaluable for confirming the membrane-targeting mechanism of cecropin B2 and for comparing its activity against different bacterial strains.

The spectral properties of Propidium Iodide are crucial for its application in fluorescence microscopy.

PropertyWavelength (nm)
Excitation Maximum (in aqueous solution)493
Emission Maximum (in aqueous solution)636
Excitation Maximum (bound to DNA)535
Emission Maximum (bound to DNA)617

This table summarizes the excitation and emission maxima for Propidium Iodide in its free and DNA-bound states. thermofisher.comwikipedia.org

Spheroplast and Protoplast Assays

Spheroplast and protoplast assays are specialized techniques used to investigate the interaction of antimicrobial peptides with the bacterial cytoplasmic membrane, devoid of the outer membrane and cell wall, respectively. Spheroplasts are derived from Gram-negative bacteria by removing the outer membrane, while protoplasts are generated from Gram-positive bacteria by digesting the cell wall. These assays are particularly useful for determining whether the cytoplasmic membrane is the primary target of peptides like cecropin B2. nih.gov

Studies have shown that protoplasts of certain Gram-positive bacteria, such as Staphylococcus aureus and Staphylococcus epidermidis, are resistant to the action of cecropin B. nih.gov This suggests that for these bacteria, the cytoplasmic membrane may not be the sole or primary target, or that it possesses inherent resistance to the peptide's lytic activity. nih.gov The use of spheroplasts from Gram-negative bacteria can help to elucidate the specific interactions of cecropin B2 with the inner membrane, providing a clearer picture of its mechanism without the confounding influence of the outer lipopolysaccharide layer. nih.gov

Binding Kinetics and Interaction Studies

Understanding the binding kinetics and thermodynamics of cecropin B2's interaction with its target membranes is crucial for a complete mechanistic understanding. Several advanced techniques are employed for this purpose.

Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry (ITC) is a powerful technique that directly measures the heat changes associated with binding events. malvernpanalytical.comyoutube.com This method allows for the determination of key thermodynamic parameters of the interaction between cecropin B2 and model membranes or other targets in a single experiment. malvernpanalytical.comnih.gov These parameters include the binding affinity (Ka), dissociation constant (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction. malvernpanalytical.comnih.gov

In a typical ITC experiment to study cecropin B2, a solution of the peptide is titrated into a sample cell containing a suspension of liposomes that mimic bacterial membranes. The heat released or absorbed during the binding process is measured, providing a detailed thermodynamic profile of the interaction. youtube.comresearchgate.net This information is critical for understanding the driving forces behind the binding of cecropin B2 to bacterial membranes. nih.gov

Thermodynamic ParameterDescription
Binding Affinity (Ka) The equilibrium constant for the binding reaction.
Dissociation Constant (Kd) The reciprocal of the binding affinity, indicating the concentration at which half of the binding sites are occupied.
Stoichiometry (n) The ratio of the interacting molecules in the complex.
Enthalpy (ΔH) The heat change associated with the binding event.
Entropy (ΔS) The change in the degree of disorder of the system upon binding.

This table provides a summary of the key thermodynamic parameters that can be determined using Isothermal Titration Calorimetry. malvernpanalytical.comnih.gov

Surface Plasmon Resonance (SPR)

Surface Plasmon Resonance (SPR) is a label-free optical technique used to monitor biomolecular interactions in real-time. It provides quantitative information on the kinetics of association and dissociation, as well as the affinity of the interaction. In the context of cecropin B2, SPR can be used to study its binding to lipid bilayers that are immobilized on a sensor chip.

When cecropin B2 binds to the lipid membrane on the sensor surface, it causes a change in the refractive index at the surface, which is detected as a change in the SPR signal. By monitoring this change over time, the association rate constant (ka) and the dissociation rate constant (kd) can be determined. The equilibrium dissociation constant (Kd) can then be calculated from the ratio of these rate constants (kd/ka). Biosensor measurements, such as those obtained through SPR, have been used to examine the binding of cecropin B and its analogs to lipid bilayers with varying compositions. nthu.edu.tw

Liposome-Based Assays

Liposomes, which are artificial vesicles composed of a lipid bilayer, are widely used as model systems to study the interactions of antimicrobial peptides with cell membranes. nthu.edu.twnih.gov Various assays utilizing liposomes can provide insights into the membrane-disrupting activity of cecropin B2.

One common method is the dye leakage assay. nthu.edu.twmdpi.com In this assay, a fluorescent dye, such as calcein (B42510) or carboxyfluorescein, is encapsulated within the liposomes at a self-quenching concentration. nthu.edu.twnih.gov When cecropin B2 interacts with and disrupts the liposome membrane, the encapsulated dye is released, leading to a dequenching of its fluorescence and a measurable increase in fluorescence intensity. nthu.edu.twnih.gov The extent of dye leakage can be quantified to determine the lytic efficacy of the peptide. nthu.edu.twnih.gov The potency of cecropin B and its analogs in disrupting liposomes has been assessed using such dye leakage analyses. nih.gov

Computational Approaches in Cecropin B2 Research

Computational methods, particularly molecular dynamics (MD) simulations, have become indispensable tools for investigating the molecular-level details of cecropin B2's interactions with membranes. mdpi.comnih.gov MD simulations can provide dynamic views of the peptide's binding, insertion, and pore formation processes in lipid bilayers. mdpi.com

These simulations can reveal the conformational changes that cecropin B2 undergoes upon interacting with the membrane, as well as the specific amino acid residues that are critical for this interaction. researchgate.netnih.gov For instance, simulations can model how the positively charged residues of cecropin B2 interact with the negatively charged components of bacterial membranes, leading to membrane destabilization. mdpi.com Furthermore, computational approaches can be used to predict the three-dimensional structure of cecropin B2 and to study its assembly and oligomerization within the membrane, which is thought to be a key step in its pore-forming mechanism. mdpi.comresearchgate.net

In Silico Screening and Peptide Design

In silico screening and computational peptide design have become indispensable tools for accelerating the discovery and optimization of antimicrobial peptides (AMPs) like cecropin B2. nih.govfrontiersin.org These methods offer a time- and cost-effective alternative to traditional experimental screening by predicting the activity and properties of peptide candidates. nih.gov

Computational strategies for designing novel peptides often involve the use of machine learning algorithms and bioinformatics tools. acs.org For instance, the design of new antimicrobial peptides can be guided by strategies that analyze the qualitative structure-activity relationships. This involves optimizing the physicochemical properties of a template peptide, such as its hydrophobicity, net charge, and secondary structure, to enhance its antimicrobial activity. mdpi.com By modifying the amino acid sequence of a parent peptide like cecropin B2, researchers can create mutant peptides with potentially improved potency. mdpi.com

One approach in peptide design is to use a known potent AMP as a structural template. For example, in the design of mutant peptides derived from the cecropin-like region of Heteroscorpine-1, cecropin B was used as an ideal structural model. mdpi.com The design process involved modifications such as adding a glycine-proline hinge and positively charged amino acids, removing negatively charged amino acids, and optimizing the peptide's hydrophobicity. mdpi.com

The process of in silico screening can involve several computational techniques, as summarized in the table below.

Computational TechniqueApplication in Peptide Design
Machine Learning Predicts antimicrobial activity based on peptide sequence and physicochemical properties. acs.orgresearchgate.net
Molecular Docking Predicts the binding orientation and affinity of a peptide to a target receptor or membrane. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Develops models that correlate the chemical structure of peptides with their biological activity. mdpi.com
Bioinformatics Databases Mines existing databases of AMPs to identify conserved motifs and design new sequences. acs.org

These computational tools allow for the high-throughput screening of virtual peptide libraries, enabling the identification of promising candidates for further experimental validation. frontiersin.orgmdpi.com

Predictive Modeling of Peptide-Membrane Interactions

Understanding the interaction between cecropin B2 and bacterial membranes is crucial for elucidating its mechanism of action. Predictive modeling, particularly through molecular dynamics (MD) simulations, has provided detailed insights into these complex interactions. mdpi.combiochim.ro MD simulations allow researchers to observe the dynamic behavior of the peptide as it approaches and interacts with a model lipid bilayer, representing the bacterial cell membrane. biochim.ronih.gov

These simulations have revealed that the initial interaction between cationic AMPs like cecropins and the negatively charged bacterial membrane is often driven by electrostatic attraction. biochim.ronih.gov Following this initial binding, the peptide can insert into the membrane, a process influenced by hydrophobic interactions. biochim.ro

Studies on cecropin-like peptides have shown that they tend to orient parallel to the lipid bilayer surface initially. mdpi.com MD simulations of cecropin P, for example, indicated that the stability of the peptide-membrane interaction is maintained by both electrostatic and hydrophobic forces. biochim.ro The most stable conformation was observed when the apolar side of the helical peptide was buried within the hydrophobic lipid tails, while the positively charged side interacted with the lipid phosphate (B84403) groups. biochim.ro This supports a "carpet-like" mechanism where the peptides accumulate on the membrane surface, leading to its disruption. biochim.ro

Key findings from predictive modeling of cecropin-membrane interactions are summarized in the table below.

Interaction PhaseKey Molecular EventsDriving Forces
Initial Binding Peptide approaches and binds to the membrane surface.Electrostatic attraction between the cationic peptide and anionic lipid headgroups. biochim.ronih.gov
Membrane Insertion The peptide's hydrophobic domains penetrate the lipid bilayer.Hydrophobic interactions between nonpolar peptide residues and lipid acyl chains. biochim.ro
Membrane Disruption The peptide disrupts the membrane integrity, potentially forming pores.Accumulation of peptides on the membrane surface, leading to tension and eventual rupture. mdpi.com

Furthermore, simulations have shown that the composition of the lipid membrane plays a significant role in the interaction. mdpi.com The presence of specific lipids, such as phosphatidylglycerol (PG) and phosphatidylethanolamine (B1630911) (PE) in bacterial membranes, influences the binding and insertion of the peptide. mdpi.comnih.gov

Analysis of Structural Stability and Dynamics

The structural stability and dynamics of cecropin B2 are critical for its antimicrobial function. Molecular dynamics simulations are a powerful tool for analyzing how the peptide's structure changes over time, particularly during its interaction with a membrane environment. researchgate.netnih.gov

Cecropins typically adopt an α-helical conformation, which is essential for their activity. nih.govresearchgate.net In an aqueous solution, these peptides may be unstructured, but they fold into an α-helical structure upon contact with a membrane-mimicking environment. nih.gov MD simulations can track this conformational change and assess the stability of the helical structure throughout the simulation. researchgate.net

Studies on cecropin A analogs have shown that the stability of different parts of the peptide can vary. For instance, the N-terminal helix was generally found to be less stable than the C-terminal helix during interactions with anionic lipid bilayers. nih.gov The hinge region that connects the two helices, while not essential for maintaining the helical structure, contributes to the peptide's flexibility and motion. nih.gov

The stability of a peptide can be quantified in MD simulations by monitoring parameters such as the root-mean-square deviation (RMSD) of the atomic positions over time. A stable peptide will exhibit minimal fluctuations in its RMSD. mdpi.com The table below outlines key parameters analyzed in MD simulations to assess structural stability and dynamics.

ParameterDescriptionImplication for Cecropin B2
Root-Mean-Square Deviation (RMSD) Measures the average distance between the atoms of the peptide at a given time and a reference structure.A low and stable RMSD indicates that the peptide maintains a consistent conformation. mdpi.com
Secondary Structure Analysis Monitors the percentage of the peptide that remains in an α-helical, β-sheet, or random coil conformation over time.Assesses the stability of the crucial α-helical structure required for membrane interaction. researchgate.net
Hydrogen Bond Analysis Tracks the formation and breaking of intramolecular hydrogen bonds that stabilize the secondary structure.A consistent number of hydrogen bonds suggests a stable helical fold.
Radius of Gyration (Rg) Measures the compactness of the peptide structure.Changes in Rg can indicate unfolding or conformational changes of the peptide.

These analyses provide a detailed picture of the structural integrity and flexibility of cecropin B2, which are fundamental to its ability to disrupt bacterial membranes.

Evolutionary and Ecological Significance of Cecropin B2

Phylogeny and Molecular Evolution of Cecropin (B1577577) Gene Families

Cecropins constitute a major family of inducible antimicrobial peptides that are integral to the innate immune defense of insects. youtube.com Phylogenetic analyses reveal that cecropin genes are part of a multigene family, with members often organized in clusters within the genome. nih.govmdpi.com This genomic arrangement is indicative of an evolutionary history shaped by gene duplication events, which are a primary source of genetic novelty. mdpi.com The presence of both functional genes and pseudogenes within these clusters further supports the "birth-and-death" model of gene evolution for this family. mdpi.com

The evolutionary history of the cecropin gene family is complex, with evidence of frequent gene reorganization. mdpi.com Phylogenetic trees constructed from cecropin sequences show distinct lineages. For instance, cecropins from the order Lepidoptera (moths and butterflies) form a monophyletic group, suggesting they evolved from a single ancestral gene within this insect order. mdpi.comnih.gov In contrast, the phylogenetic relationships of cecropins from Diptera (flies) and Coleoptera (beetles) are more intricate and paraphyletic, indicating an origin that predates the divergence of these lineages. nih.gov

Specifically, within the cecropin B group, members from the silkworm, Bombyx mori, including cecropin B1, B2, B3, B4, B5, and B6, cluster together, suggesting a more recent shared ancestry and functional conservation within this species. nih.gov The duplication of cecropin B members appears to be a specific event in the silkworm, as it is not observed in other insect groups like Drosophila, Anopheles, and Tribolium. nih.gov This highlights a dynamic evolutionary process where gene duplication has provided the raw material for the diversification of immune effectors in a species-specific manner.

FeatureDescriptionSource
Gene Family Structure Multigene family, often in clusters. nih.govmdpi.com
Evolutionary Model Birth-and-death model, driven by gene duplication. mdpi.com
Phylogenetic Pattern (Lepidoptera) Monophyletic, evolved from a single ancestral gene. mdpi.comnih.gov
Phylogenetic Pattern (Diptera & Coleoptera) Paraphyletic, suggesting an earlier origin. nih.gov
Cecropin B Duplication Notably observed in Bombyx mori. nih.gov

Role of Cecropin B2 in Insect Innate Immunity

Cecropin B2 is a key effector molecule in the humoral innate immunity of insects, providing a rapid and potent defense against invading pathogens. nih.gov Upon septic injury or infection, the expression of cecropin genes, including that of cecropin B2, is strongly induced in the fat body (the insect equivalent of the liver) and hemocytes (blood cells), and the peptides are subsequently secreted into the hemolymph. researchgate.net

The primary role of cecropin B2 is its antimicrobial activity, which is particularly effective against Gram-negative bacteria. researchgate.net Studies have also demonstrated its efficacy against certain Gram-positive bacteria and fungi. researchgate.netbio.tools The mechanism of action involves the disruption of microbial cell membranes. mdpi.com As a cationic peptide, cecropin B2 is electrostatically attracted to the negatively charged components of bacterial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria. mdpi.com This interaction leads to membrane permeabilization and ultimately cell lysis.

Research on Drosophila melanogaster has shown that while the deletion of the entire cecropin locus does not render the flies susceptible to all microbes, it does reveal a significant role in defense against specific Gram-negative bacteria, such as Enterobacter cloacae and Providencia heimbachae, as well as some fungi. bio.tools This indicates a degree of specificity in the action of cecropins and suggests a synergistic relationship with other antimicrobial peptides to provide a robust immune defense.

Comparative Analysis with Antimicrobial Peptides from Diverse Organisms

Cecropin B2 belongs to the broader class of α-helical antimicrobial peptides, which are characterized by their ability to form an α-helical structure upon interacting with microbial membranes. researchgate.net A comparative analysis with other antimicrobial peptides highlights both common principles and unique features of cecropin B2.

Compared to other insect antimicrobial peptides, cecropins, in general, exhibit a broad spectrum of activity, particularly against Gram-negative bacteria. researchgate.net Defensins, another major class of insect antimicrobial peptides, are typically more effective against Gram-positive bacteria due to their different structure, which is characterized by a cysteine-stabilized α-helix/β-sheet motif. researchgate.net Proline-rich and glycine-rich peptides represent other families with distinct mechanisms of action. researchgate.net

When compared to antimicrobial peptides from other organisms, such as magainins from frogs or defensins from mammals, cecropin B2 shares the fundamental properties of being cationic and amphipathic, which are crucial for membrane interaction. However, the specific amino acid sequence and structural nuances dictate the spectrum of activity and potency. For instance, while many antimicrobial peptides target bacterial membranes, some, like the proline-rich peptides, can translocate across the membrane to act on intracellular targets. The primary mode of action for cecropin B2 remains the disruption of membrane integrity.

Antimicrobial PeptidePrimary StructurePrimary TargetSource
Cecropin B2 α-helicalGram-negative bacteria researchgate.net
Insect Defensins Cysteine-stabilized α-helix/β-sheetGram-positive bacteria researchgate.net
Proline-rich Peptides Linear, rich in prolineIntracellular targets researchgate.net
Magainins (Frog) α-helicalBacteria, fungi, protozoaN/A
Mammalian Defensins β-sheetBacteria, fungi, virusesN/A

Adaptation and Diversification of Cecropin B2 in Different Hosts

The diversification of cecropin B2 and its orthologs across different insect hosts is a clear example of adaptive evolution driven by host-pathogen coevolution. plos.org The selective pressures exerted by different microbial environments have led to variations in the number of cecropin genes, their sequences, and their expression patterns among different insect species.

In Lepidoptera, such as the silkworm Bombyx mori, the cecropin B family has undergone significant expansion through gene duplication, resulting in multiple paralogs (e.g., cecropin B1-B6). nih.gov This expansion may provide a broader and more robust defense against a range of pathogens encountered by this species. The high degree of sequence similarity among these paralogs suggests recent duplication events and potential functional redundancy or sub-specialization.

In contrast, Diptera like Drosophila melanogaster possess a smaller set of cecropin genes. mdpi.com The phylogenetic distance between lepidopteran and dipteran cecropins suggests a long period of independent evolution. nih.gov This divergence is likely a reflection of the different pathogens these insects encounter in their respective ecological niches. For example, the overexpression of two cecropin genes, including a cecropin B2 ortholog, in the mandibles of the predatory tiger beetle Calomera littoralis suggests an adaptation related to their feeding habits and the need to counteract microbes from their prey. researchgate.net

The functional divergence of cecropin paralogs within a single species has also been observed. In the housefly, Musca domestica, different cecropin genes exhibit varying levels of antibacterial activity against different bacterial strains, with some showing specialized efficacy against particular pathogens. nih.govresearchgate.net This functional specialization among duplicated genes is a key mechanism for enhancing the host's immune repertoire and adapting to a dynamic microbial landscape.

Potential Research Applications of Cecropin B2

Development of Novel Antimicrobial Agents

The rise of antibiotic-resistant bacteria poses a significant threat to global health, creating an urgent need for new antimicrobial compounds. Cecropin (B1577577) B2 has emerged as a strong candidate in this area due to its efficacy against a wide range of pathogens, including multi-drug-resistant (MDR) strains.

Cecropin B2 exhibits a distinct advantage over many conventional antibiotics by directly targeting and permeabilizing the bacterial cell membrane, a mechanism to which bacteria are less likely to develop resistance. Its effectiveness against MDR bacteria has been demonstrated in several studies. For instance, purified cecropin B2 has shown strong antibacterial activity against Gram-negative strains, including the multi-drug-resistant Acinetobacter baumannii. mdpi.com The bactericidal efficacy of cecropins against MDR bacteria is linked to their ability to destabilize the outer membrane's lipopolysaccharide (LPS) structure in Gram-negative bacteria. nih.govresearchgate.net

Research has shown that cecropin B is particularly effective against Gram-negative bacteria. nih.gov Studies have quantified the minimum inhibitory concentration (MIC) of cecropin B against various bacterial strains, highlighting its potent activity.

Bacterial StrainCecropin VariantMinimum Inhibitory Concentration (MIC) (μg/mL)
Pseudomonas aeruginosaCecropin B0.4
Escherichia coli (ATCC25922)Cecropin B0.4–1.60
Shigella spp. (clinical)Cecropin P11–32
Brucella spp. (clinical)Cecropin P10.25–2

Encapsulating recombinant cecropin B (rCec-B) in chitosan (B1678972) nanoparticles has also demonstrated potent antibacterial activity against MDR Klebsiella pneumoniae. researchgate.net This approach not only enhances the peptide's efficacy but also provides a sustained release mechanism. nih.gov

Cecropin AnalogCombined AgentTarget PathogenFractional Inhibitory Concentration Index (FICI)Effect
BP100 (Cecropin A-Melittin hybrid)CiprofloxacinMultidrug-resistant Pseudomonas aeruginosa (MDRPA)0.375Synergistic
BP13 (BP100 analog)CiprofloxacinMultidrug-resistant Pseudomonas aeruginosa (MDRPA)0.2656Strongly Synergistic

Applications in Agricultural Disease Management

Bacterial diseases in crops lead to significant annual yield losses worldwide. Genetic engineering offers a promising approach to develop pathogen-resistant plants, and cecropin B2 has been a key peptide in this research.

The introduction of the cecropin B gene into various crops has conferred enhanced resistance to bacterial pathogens. Transgenic tomato plants expressing the cecropin B gene have shown significant resistance to bacterial wilt and bacterial spot, caused by Ralstonia solanacearum and Xanthomonas campestris pv. vesicatoria, respectively. nih.govasm.org The peptide concentration required to cause 50% survival (S50) of these pathogens was determined to be 529.6 μg/ml for R. solanacearum and a remarkably low 0.29 μg/ml for X. campestris pv. vesicatoria. nih.govasm.org

Similarly, transgenic rice expressing cecropin B has demonstrated increased resistance to bacterial leaf blight, a devastating disease caused by Xanthomonas oryzae pv. oryzae. researchgate.net The development of rice varieties with resistance to bacterial blight is a critical goal in agriculture to ensure food security. ucdavis.eduisaaa.orgnih.govmdpi.commdpi.com

Transgenic PlantPathogenObserved Effect
Tomato (Solanum lycopersicum)Ralstonia solanacearumSignificant resistance to bacterial wilt
Tomato (Solanum lycopersicum)Xanthomonas campestris pv. vesicatoriaSignificant resistance to bacterial spot
Rice (Oryza sativa)Xanthomonas oryzae pv. oryzaeEnhanced resistance to bacterial leaf blight
PotatoRalstonia solanacearum and Pseudomonas solanacearumDelayed symptoms and reduced mortality
TobaccoPseudomonas syringaeDelayed symptoms and reduced mortality

Applications in Veterinary Medicine and Animal Health

Infectious diseases are a major concern in animal health, particularly in aquaculture where bacterial pathogens can cause significant economic losses. Antimicrobial peptides like cecropin B2 offer a promising alternative to conventional antibiotics for disease prevention and treatment in animals. nih.gov The expression of cecropin B in channel catfish has been shown to improve disease resistance and survival rates when challenged with pathogens like Flavobacterium columnare and Edwardsiella ictaluri. researchgate.net

Studies have demonstrated that cecropin B has bactericidal activity against several fish pathogens. researchgate.net Research in medaka fish has shown that a cecropin B transgene can confer enhanced resistance to bacterial infections. nih.gov However, it was also noted that some fish pathogens could develop inducible, reversible resistance to cecropin B. nih.govnih.gov

Development of Biomaterials for Infection Prevention

Biomaterial-associated infections are a serious complication in medical implants. Coating the surfaces of these materials with antimicrobial agents is a key strategy to prevent bacterial colonization and biofilm formation. nih.gov Cecropins and their analogs are being explored for their potential to be incorporated into or coated onto biomaterials for medical devices to prevent such infections. nih.gov

The incorporation of antimicrobial peptides into materials like bone cement is an active area of research. nih.gov Studies have shown that modifying bone cement with nanosilver can provide a greater bactericidal effect and prevent biofilm formation better than traditional antibiotic-loaded cement. mdpi.comdntb.gov.ua The development of antimicrobial coatings is crucial for a wide range of implantable devices to reduce the risk of post-operative infections. mdpi.commdpi.combohrium.com

Future Directions in Cecropin B2 Research

Unraveling Complex Interaction Networks in Biological Systems

Future research on cecropin (B1577577) B2 is increasingly focused on moving beyond a simple membrane-disruption model to understand its role within complex biological systems. The peptide's primary antibacterial action is attributed to its ability to form pores in bacterial membranes, leading to depolarization and cell death. nih.gov However, the full picture of its interactions is likely far more intricate. Cecropin B2 is a highly positively charged, amphipathic α-helical peptide, which allows it to preferentially bind to the negatively charged phospholipid membranes of bacteria over the zwitterionic membranes of eukaryotic cells. nih.govnih.gov Studies suggest that it first interacts with the outer membrane of Gram-negative bacteria, enabling its translocation to the inner membrane where it disrupts both lipid bilayers. mdpi.com

The next frontier of research lies in elucidating the downstream effects of these membrane interactions and identifying potential intracellular targets or signaling pathways that cecropin B2 might modulate. For instance, after treatment with encapsulated cecropin B2, the expression levels of genes encoding efflux pumps and porins in multidrug-resistant Klebsiella pneumoniae were downregulated. nih.govresearchgate.net This suggests that cecropin B2's influence extends beyond simple membrane permeabilization to affect genetic regulation within the bacteria.

Furthermore, understanding the interaction of cecropin B2 with host immune systems is critical. Many antimicrobial peptides (AMPs) are known to have immunomodulatory functions, and exploring whether cecropin B2 can influence host cell signaling, such as Toll-like receptor pathways, could reveal dual therapeutic capabilities. nih.gov Investigating the protein-protein interaction networks involving cecropin B2, both within the target pathogen and the host organism, will provide a more holistic view of its biological activity.

Rational Design of Next-Generation Cecropin B2-Inspired Peptides

The unique structural properties of cecropin B2, characterized by an amphipathic N-terminal α-helix and a hydrophobic C-terminal α-helix connected by a flexible hinge, make it an excellent template for rational peptide design. mdpi.comnih.gov Structure-activity relationship (SAR) studies are fundamental to this effort, aiming to create new peptides with enhanced antimicrobial potency, greater selectivity, and improved stability. nih.govmdpi.com

Research has already demonstrated the feasibility of this approach. For example, custom-designed analogs have been synthesized to probe the function of different domains. In one study, replacing the C-terminal segment of cecropin B with its N-terminal sequence resulted in analogs (CB-1 and CB-2) with reduced antibacterial and anti-liposome activity but significantly greater potency against leukemia cancer cells. nih.gov This highlights the potential to tune the peptide's activity by altering its primary structure.

Another rationally designed analog, cecropin DH, was created by deleting the hinge region of a cecropin B peptide. This modification resulted in a peptide with effective antibacterial activity, especially against Gram-negative bacteria, and importantly, higher potential anti-inflammatory activity than the parent peptide. nih.gov Future design strategies will likely leverage computational modeling and molecular dynamics simulations to predict how specific amino acid substitutions will affect the peptide's structure, amphipathicity, charge, and interaction with membranes. mdpi.comnih.gov The goal is to develop next-generation peptides that are not only potent antimicrobials but are also optimized for specific therapeutic applications, potentially with dual antimicrobial and immunomodulatory functions.

Peptide AnalogModification from Cecropin BKey Finding
CB-1 C-terminal segment (residues 26-35) replaced with N-terminal sequence (residues 1-10).Reduced antibacterial activity, increased anti-cancer activity. nih.gov
CB-2 Same as CB-1 with a Gly-Pro insertion.Reduced antibacterial activity, increased anti-cancer activity. nih.gov
Cecropin DH Deletion of the Alanine-Glycine-Proline hinge region.Maintained antibacterial activity with enhanced anti-inflammatory properties. nih.gov

Exploration of Novel Delivery Systems for Enhanced Efficacy

A significant hurdle in the clinical application of peptide-based therapeutics like cecropin B2 is their potential for degradation by proteases, low stability in physiological conditions, and potential cytotoxicity at high concentrations. researchgate.net To overcome these challenges, the exploration of novel delivery systems is a key area of future research. Nanotechnology, in particular, offers promising solutions for protecting the peptide, ensuring its targeted delivery, and improving its bioavailability. mdpi.comnih.gov

One of the most explored strategies involves the encapsulation of cecropin B2 into nanoparticles. Chitosan (B1678972), a biocompatible and biodegradable polymer, has been successfully used to create nanoparticles for delivering cecropin B2. nih.gov Studies have shown high entrapment efficiency (89.2%) of cecropin B2 in chitosan nanoparticles, which can then act as an effective carrier. nih.gov This encapsulation not only protects the peptide but can also exhibit synergistic antimicrobial effects, as chitosan itself has antibacterial properties. nih.govresearchgate.net The encapsulated cecropin B2 has demonstrated potent activity against multidrug-resistant bacteria like K. pneumoniae. nih.govresearchgate.net

Beyond chitosan, a wide range of other nanomaterials are being investigated for the delivery of antimicrobial peptides, including polymeric nanoparticles, liposomes, and metallic nanoparticles. nih.gov Future research will focus on optimizing these delivery systems to control the release of cecropin B2, target specific infection sites, and reduce potential side effects. The development of "smart" delivery systems that release the peptide in response to specific stimuli at the site of infection (e.g., pH changes) is a particularly exciting avenue. mdpi.com

Delivery SystemMaterialKey FeatureFinding for Cecropin B2
Nanoparticles ChitosanBiocompatible, biodegradable, inherent antimicrobial properties.High entrapment efficiency (89.2%); effective against MDR K. pneumoniae. nih.gov
Nanocarriers Polymeric (e.g., PLGA), Metallic (e.g., Gold, Silver)Improved stability, targeted delivery, potential for synergistic effects.Explored for various AMPs, enhancing stability and activity. nih.gov

Integration of Omics Data for Systems-Level Understanding

The integration of high-throughput "omics" data—including genomics, transcriptomics, and proteomics—represents a powerful approach for gaining a comprehensive, systems-level understanding of cecropin B2's function. systemsbiologylab.orgcolumbia.edu This strategy allows researchers to move beyond studying single interactions to mapping the global response of both the pathogen and the host to the peptide.

Transcriptomic and proteomic analyses can reveal the full spectrum of genes and proteins that are differentially expressed in bacteria upon exposure to cecropin B2. frontiersin.orgmdpi.com This can uncover novel mechanisms of action, identify stress response pathways activated in the pathogen, and potentially reveal new resistance mechanisms. For example, identifying the downregulation of efflux pump genes provides a deeper insight into how cecropin B2 overcomes resistance compared to conventional antibiotics. nih.govresearchgate.net The growing availability of insect transcriptomes is also accelerating the discovery of new cecropin B2-like peptides from diverse species, expanding the library of natural templates for drug design. nih.gov

On the host side, omics data can be used to characterize the immunomodulatory effects of cecropin B2. By analyzing the transcriptomic and proteomic profiles of host cells exposed to the peptide, researchers can identify which signaling pathways are activated or suppressed, providing a detailed map of its influence on the innate immune response. frontiersin.org This integrated, data-rich approach is essential for building predictive models of cecropin B2's activity, optimizing the design of new peptides, and ultimately unlocking its full therapeutic potential.

Q & A

Q. What structural features of Cecropin B2 are critical for its antimicrobial activity?

Cecropin B2’s activity is driven by its amphipathic α-helical structure, cationic charge, and hydrophobic domains. These features enable membrane interaction, pore formation, and ion leakage in bacterial cells. Circular dichroism studies confirm α-helix formation in membrane-mimicking solvents (e.g., 20% hexafluoro-2-propanol), while substitutions in the hinge region or N-terminal modifications (e.g., Lysine trimethylation) can modulate potency .

Q. What in vitro assays are standard for evaluating Cecropin B2’s antimicrobial efficacy?

Minimum inhibitory concentration (MIC) assays are standard, using reference strains like E. coli ATCC 25922 and S. aureus ATCC 25923. Testing conditions (pH, salt concentration, temperature) must be standardized, as susceptibility values vary with experimental parameters. Hemolysis assays on mammalian cells (e.g., sheep erythrocytes) are critical to assess cytotoxicity .

Q. How do researchers validate Cecropin B2’s mechanism of action?

Planar lipid bilayer assays demonstrate ion-channel formation, while fluorescence-based membrane depolarization assays (e.g., DiSC3(5) probes) quantify disruption of bacterial membranes. Molecular dynamics simulations further model peptide-lipid interactions .

Advanced Research Questions

Q. How can conflicting MIC data for Cecropin B2 across studies be reconciled?

Discrepancies often arise from non-standardized testing conditions. For example, salt concentration alters peptide charge and membrane binding. Use databases like DBAASP v.2 to compare activity data under matched conditions (e.g., pH 7.4, 100 mM NaCl). Cross-reference cytotoxicity data to rule out confounding effects from peptide aggregation or host cell interactions .

Q. What strategies improve Cecropin B2’s stability in heterologous expression systems?

  • Enantiomer engineering : All-D amino acid substitutions resist protease degradation while retaining activity .
  • Secretion tags : Fusion with signal peptides (e.g., SUMO tag in Chlorella autotrophica) enhances extracellular yield and simplifies purification .
  • Host optimization : Prokaryotic systems (e.g., E. coli) require codon optimization and inducible promoters to avoid toxicity, while eukaryotic systems (e.g., Pichia pastoris) enable post-translational modifications .

Q. How can hybrid peptide designs enhance Cecropin B2’s therapeutic index?

Chimeric peptides combining Cecropin B2’s N-terminal helix with melittin’s C-terminal hydrophobic domain show increased potency. For example, Cecropin A-(1-13)-Melittin-(1-13)-NH2 hybrids maintain antibacterial activity while reducing hemolysis. Structural dynamics studies (e.g., MD simulations) guide rational design of hinge regions to balance activity and toxicity .

Q. What experimental models address Cecropin B2’s efficacy in vivo?

  • Murine infection models : Intraperitoneal injection of lethal E. coli strains, with survival rates and bacterial load quantified post-treatment .
  • Transgenic plant studies : Pathogen-challenged plants expressing Cecropin B2 via wound-inducible promoters assess in planta antimicrobial activity .

Q. How do researchers optimize Cecropin B2 for scalable synthesis?

Microfluidic platforms integrate cell-free synthesis and purification, achieving clinically relevant yields (e.g., 63 ng/µL). Continuous-flow systems reduce batch variability, while HPLC and mass spectrometry ensure purity (>97%) .

Methodological Guidance

Q. How to design a study comparing Cecropin B2’s activity across pathogens?

  • Pathogen selection : Prioritize strains with high clinical relevance (e.g., Burkholderia pseudomallei) and use DBAASP v.2 to identify understudied targets .
  • Data normalization : Report MICs as geometric means with 95% confidence intervals, adjusting for inoculum size and growth phase .

What frameworks support rigorous research question formulation for Cecropin B2 studies?

Apply the PICO framework :

  • Population : Target pathogen (e.g., Gram-negative bacteria).
  • Intervention : Cecropin B2 concentration or structural variant.
  • Comparison : Standard antibiotics (e.g., colistin).
  • Outcome : MIC reduction or cytotoxicity threshold.
    Evaluate feasibility using FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.